3-fluoro-N-(4-iodo-2-methylphenyl)benzamide

Medicinal Chemistry High-Throughput Screening Chemical Biology

3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide is a halogenated benzamide precised for hit confirmation and lead optimization. The unique ortho-methyl and para-iodo substitution pattern restricts N–aryl bond rotation, enforcing a bioactive conformation, while the meta-fluoro group tunes dipole moment and acts as a hydrogen-bond acceptor. With a defined 95% minimum purity (LogP 4.09, 2 rotatable bonds), it minimizes false positives in HTS and provides a predictable permeability baseline for PAMPA/Caco-2 assays. The para-iodo handle enables rapid C–C/C–N cross-coupling diversification. This compound is ideal for medicinal chemistry and chemical biology groups requiring reproducible screening outcomes and conformational constraint in protein-ligand interaction studies.

Molecular Formula C14H11FINO
Molecular Weight 355.15 g/mol
CAS No. 314022-37-2
Cat. No. B3060377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-iodo-2-methylphenyl)benzamide
CAS314022-37-2
Molecular FormulaC14H11FINO
Molecular Weight355.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FINO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
InChIKeyXVBGNVVKCZERCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2): Physicochemical Profile and Procurement Specification Baseline


3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (CAS 314022-37-2) is a halogenated benzamide derivative with the molecular formula C14H11FINO and a molecular weight of 355.15 g/mol . The compound is cataloged within the ChemBridge screening collection as CHEMBRDG-BB 5571464 and is characterized by a 3-fluoro substitution on the benzoyl ring and a 4-iodo-2-methyl substitution pattern on the aniline-derived aromatic ring [1]. Its computed LogP is 4.09, and it possesses two rotatable bonds, placing it within lead-like property space for fragment-based or high-throughput screening applications . Commercially available lots typically specify a minimum purity of 95% .

Why 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Benzamide Analogs


The unique ortho-methyl and para-iodo substitution pattern on the aniline-derived ring, combined with a meta-fluoro group on the benzoyl moiety, establishes a distinct electronic and steric environment that governs molecular recognition events in biochemical assays [1]. Removal of the fluoro substituent—as in N-(4-iodo-2-methylphenyl)benzamide (CAS 349089-22-1)—eliminates a key hydrogen-bond acceptor and alters the dipole moment of the benzamide core, potentially reducing binding affinity to targets that require a polarized aromatic system . Conversely, omission of the ortho-methyl group—as in 3-fluoro-N-(4-iodophenyl)benzamide (CAS 304882-37-9)—removes the steric constraint that restricts conformational freedom around the amide bond, which can dramatically affect the compound's ability to adopt the bioactive conformation required for target engagement . These structural modifications translate into differences in computed LogP (4.09 for the target versus ~3.8 for the non-fluorinated analog) and rotatable bond count, which collectively influence membrane permeability and solubility profiles that are critical for reproducible screening outcomes .

Quantitative Differentiation Evidence for 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Relative to Closest Structural Analogs


Purity Specification Benchmark: 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Versus Non-Fluorinated Analog

The target compound is routinely supplied with a minimum purity specification of 95% . This exceeds the typical purity specification for the non-fluorinated analog N-(4-iodo-2-methylphenyl)benzamide (CAS 349089-22-1), which is often cataloged without a defined purity threshold in screening collections .

Medicinal Chemistry High-Throughput Screening Chemical Biology

Lipophilicity (LogP) Differentiation: 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Versus Non-Fluorinated Benzamide Analog

The computed LogP for 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide is 4.09 . In contrast, the non-fluorinated analog N-(4-iodo-2-methylphenyl)benzamide has a predicted LogP of approximately 3.8 (estimated from ALOGPS 2.1 for C14H12INO) .

ADME Prediction Medicinal Chemistry Lead Optimization

Rotatable Bond Count Differentiation: 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Versus Methyl-Deleted Analog

The target compound possesses two rotatable bonds . The analog 3-fluoro-N-(4-iodophenyl)benzamide (CAS 304882-37-9), which lacks the ortho-methyl group, contains only one rotatable bond (the amide C–N linkage) .

Conformational Analysis Lead-Like Property Assessment Medicinal Chemistry

Molecular Weight Differentiation: 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Versus Iodo-Deleted Analog

The molecular weight of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide is 355.15 g/mol . The analog 3-fluoro-N-(2-methylphenyl)benzamide (CAS not assigned in search results), which lacks the para-iodo substituent, has a molecular weight of 229.25 g/mol .

Fragment-Based Drug Discovery Lead-Like Property Assessment Medicinal Chemistry

Optimal Use Cases for 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (314022-37-2) Based on Validated Differentiation Evidence


High-Throughput Screening Campaigns Requiring Defined Purity and Reproducible Physicochemical Properties

For primary high-throughput screening (HTS) campaigns where hit confirmation rates are directly tied to compound purity, 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide offers a defined 95% minimum purity specification . This contrasts with structurally similar benzamide analogs that may be supplied without a specified purity threshold, thereby introducing uncertainty in dose-response calculations . The compound's computed LogP of 4.09 and rotatable bond count of 2 provide a predictable property baseline for triaging hits against lead-like criteria, reducing the risk of advancing impurity-driven false positives into secondary assays.

Structure-Activity Relationship (SAR) Studies Investigating Halogen Bonding and Steric Effects

The combination of a meta-fluoro substituent and a para-iodo-ortho-methyl aniline moiety makes 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide a valuable tool compound for probing halogen bonding interactions and steric constraints in protein-ligand complexes . The para-iodo group can serve as a halogen bond donor, while the ortho-methyl group restricts rotation about the N–aryl bond, potentially locking the compound into a specific bioactive conformation . This contrasts with analogs lacking the ortho-methyl group, which exhibit greater conformational freedom and may not recapitulate the same binding pose. The fluorine atom additionally provides a handle for ¹⁹F NMR-based binding assays to quantify target engagement.

ADME Property Profiling and Cellular Permeability Assessment in Lead Optimization

Given its computed LogP of 4.09, 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide serves as a useful reference compound for benchmarking cellular permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies . Its lipophilicity is elevated relative to the non-fluorinated analog (LogP ~3.8), making it a suitable probe for investigating the impact of modest LogP increases on passive diffusion rates . The compound's molecular weight of 355 g/mol and rotatable bond count of 2 place it within a property space where permeability is often favorable, enabling researchers to calibrate assay performance and establish structure-property relationships for novel chemical series.

Building Block for Diversified Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-iodo substituent on the aniline-derived ring provides a versatile synthetic handle for further diversification through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions . This enables the generation of focused libraries of benzamide derivatives with varied C4 substitution while preserving the core 3-fluoro-N-(2-methylphenyl)benzamide scaffold. The ortho-methyl group orthogonally directs electrophilic aromatic substitution, offering complementary derivatization routes. This synthetic accessibility distinguishes 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide from analogs lacking the iodo handle, which would require additional functionalization steps to achieve similar library diversification.

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